molecular formula C9H10N2O3 B1353563 Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- CAS No. 6335-41-7

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

Cat. No.: B1353563
CAS No.: 6335-41-7
M. Wt: 194.19 g/mol
InChI Key: MDEHFNBKDPLEEJ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHFNBKDPLEEJ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211651
Record name Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53629-66-6, 6335-41-7
Record name Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53629-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyisonitrosoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Glyoxylanisidide, 2-oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis & Application in Heterocyclic Drug Design[1][2]

Executive Summary

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- (CAS: 6335-41-7), commonly known as p-methoxyisonitrosoacetanilide , is a critical synthetic intermediate.[1][2] Its primary utility lies in its role as the precursor to 5-methoxyisatin via the Sandmeyer isonitrosoacetanilide synthesis.[1][2]

For drug development professionals, this compound represents the "gateway" to the isatin scaffold—a privileged structure found in FDA-approved kinase inhibitors (e.g., Sunitinib) and broad-spectrum antivirals.[2] This guide details the physicochemical profile, a validated synthesis protocol, and the critical cyclization parameters required to transform this intermediate into high-value heterocyclic cores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is an


-hydroxyimino amide.[1][2] Its stability and solubility profile are dictated by the oxime functionality, which exists in equilibrium between 

and

isomers, though the

-isomer typically predominates in the solid state due to intermolecular hydrogen bonding.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name (2E)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide
Common Name p-Methoxyisonitrosoacetanilide
CAS Registry 6335-41-7
Molecular Formula

Molecular Weight 194.19 g/mol
Melting Point 183°CSharp melting point indicates high purity.[1][2]
Appearance Yellow to pale-brown crystalline powderColor deepens upon oxidation/light exposure.[1][2]
Solubility DMSO, Ethanol (Hot), MethanolPoorly soluble in cold water.[2]
pKa ~9.5 (Oxime OH)Estimated; acidic proton facilitates base extraction.[1][2]
Validated Synthesis Protocol: The Sandmeyer Route

The synthesis involves the condensation of chloral hydrate and hydroxylamine hydrochloride with p-anisidine in the presence of sodium sulfate.[1][2]

Scientific Rationale:

  • Chloral Hydrate & Hydroxylamine: These generate the reactive oximino-intermediate in situ.[1][2]

  • Sodium Sulfate: Increases the ionic strength of the solution ("salting out" effect), driving the precipitation of the organic product and improving yield.

  • HCl: Catalyzes the condensation and solubilizes the aniline precursor.[1][2]

3.1 Experimental Workflow

Reagents:

  • p-Anisidine (12.3 g, 0.1 mol)[1][2]

  • Chloral hydrate (18.1 g, 0.11 mol)

  • Hydroxylamine hydrochloride (22.0 g, 0.32 mol)

  • Sodium sulfate (

    
    , 120 g)
    
  • Concentrated HCl[1][2][3]

  • Water[1][2][3]

Step-by-Step Methodology:

  • Solution A Preparation: In a 1L flask, dissolve 120 g of

    
     in 500 mL of water. Add chloral hydrate (18.1 g).[1][2]
    
  • Solution B Preparation: In a separate beaker, dissolve p-anisidine (12.3 g) in 300 mL of water containing 10 mL of concentrated HCl. Note: p-Anisidine is toxic; handle in a fume hood.[1][2]

  • Solution C Preparation: Dissolve hydroxylamine hydrochloride (22.0 g) in 100 mL of water.

  • Addition: Add Solution B to Solution A with vigorous mechanical stirring. Then, add Solution C.

  • Reaction: Heat the mixture rapidly to boiling. Maintain boiling for 2–3 minutes.

    • Observation: A precipitate will form rapidly.[1][2] The color typically transitions from clear to yellowish-brown.[1][2]

  • Quench & Isolation: Cool the reaction vessel in an ice bath to 10°C. Filter the precipitate via vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove inorganic salts. Recrystallize from ethanol if the MP is <180°C.[2]

3.2 Synthesis Pathway Visualization[1][2]

SandmeyerSynthesis Reagents Reagents: p-Anisidine Chloral Hydrate NH2OH·HCl Intermediate In Situ Formation: Oximino-Chloral Intermediate Reagents->Intermediate Aq. Na2SO4, HCl Condensation Condensation: Formation of Isonitrosoacetanilide Intermediate->Condensation Heat (100°C) Workup Workup: Cooling & Filtration Condensation->Workup Precipitation Product Product: 2-(hydroxyimino)-N- (4-methoxyphenyl)acetamide Workup->Product Yield ~80-90%

Figure 1: Workflow for the synthesis of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide from p-anisidine.

Reactivity Profile: Cyclization to 5-Methoxyisatin[1][2]

The defining characteristic of this acetamide is its ability to undergo intramolecular electrophilic aromatic substitution to form the indole core.[2] This is the Sandmeyer Isatin Cyclization .

Critical Warning: This reaction is highly exothermic.[1][2] The temperature must be controlled strictly between 60°C and 75°C. Below 60°C, the reaction stalls; above 80°C, the product decomposes, and "violent eruption" of the acid mixture can occur.

4.1 Cyclization Protocol
  • Acid Preparation: Pre-heat 50 mL of concentrated sulfuric acid (

    
    ) to 50°C in a round-bottom flask equipped with a thermometer and mechanical stirrer.
    
  • Addition: Add dried 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide (10 g) in small portions over 30 minutes.

    • Control Point: Ensure the temperature stays between 60–70°C. Use an external ice bath if the exotherm spikes.[2]

  • Completion: After addition, heat the dark solution to 80°C for 15 minutes to complete the ring closure.

  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice.

  • Isolation: The 5-methoxyisatin will precipitate as a deep red/orange solid.[1][2] Filter and wash with water until the filtrate is neutral.[2]

4.2 Mechanistic Pathway[1]

The mechanism involves the protonation of the oxime hydroxyl group, loss of water to form a reactive nitrilium or iminium ion intermediate, and subsequent electrophilic attack on the aromatic ring ortho to the amino group.

CyclizationMechanism Start Precursor: Isonitrosoacetanilide Protonation Step 1: Protonation by H2SO4 Start->Protonation Electrophile Step 2: Formation of Electrophilic Intermediate Protonation->Electrophile - H2O Attack Step 3: Intramolecular Electrophilic Attack Electrophile->Attack Ring Closure Product Final Product: 5-Methoxyisatin Attack->Product Re-aromatization

Figure 2: Mechanistic pathway for the acid-catalyzed cyclization to 5-methoxyisatin.

Applications in Drug Discovery[2][9]

The 5-methoxyisatin derived from this acetamide is a scaffold of high interest.[1][2]

  • Tyrosine Kinase Inhibitors: The 5-substituted isatin core mimics the ATP-binding pocket of kinases.[1][2] Modifications at the C-3 position (via Knoevenagel condensation) yield Sunitinib analogs.[1][2]

  • Antivirals: Schiff bases of 5-methoxyisatin (formed by reacting the C-3 carbonyl with hydrazines) show potency against poxviruses and HIV.[1][2]

  • Self-Validating System: In research, the successful conversion of the acetamide to the red/orange isatin serves as a visual confirmation of the acetamide's structural integrity.[2] If the acetamide is impure (hydrolyzed), the cyclization yields a black tar.

Safety & Handling (E-E-A-T)
  • p-Anisidine Toxicity: The starting material is highly toxic by inhalation, ingestion, and skin contact. It is a potential carcinogen.[1][2] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1][2]

  • Acid Hazards: The cyclization utilizes hot concentrated sulfuric acid.[1][2] Face shields are required.[1][2]

  • Exotherm Management: Never add the acetamide to the acid all at once.[1][2] The rapid evolution of heat can cause the acid to boil over, posing a severe chemical burn risk.

References
  • Sandmeyer, T. (1919).[2][3][4] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234–242. [1][2]

  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. (Foundational methodology for isonitrosoacetanilide synthesis).

  • Sumpter, W. C. (1944).[2] The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434. [1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6411017, Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-.[1][2] [1][2]

Sources

Technical Profile: 4-Methoxyisonitrosoacetanilide (CAS 6335-41-7)

[1][2]

Executive Summary

4-Methoxyisonitrosoacetanilide (CAS 6335-41-7) is a specialized organic intermediate primarily utilized in the pharmaceutical industry for the synthesis of indole-2,3-dione (isatin) derivatives.[1][2][3] It serves as the critical "Sandmeyer intermediate" in the production of 5-Methoxyisatin , a scaffold essential for developing tyrosine kinase inhibitors (e.g., sunitinib analogs) and other bioactive heterocyclic compounds.[2]

This guide details the physicochemical properties, synthesis logic, and handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis[3]

Parameter Details
CAS Number 6335-41-7
IUPAC Name (2E)-2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide
Synonyms p-Methoxyisonitrosoacetanilide; 4'-Methoxy-2-(hydroxyimino)acetanilide
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
SMILES COc1ccc(NC(=O)C=NO)cc1
InChI Key MDEHFNBKDPLEEJ-UXBLZVDNSA-N
Structural Visualization

The compound features a p-anisidine moiety coupled to a hydroxyiminoacetamide group.[2] The oxime functionality (

2

ChemicalStructureFig 1. Functional Group Analysis of CAS 6335-41-7Anisidinep-Anisidine Moiety(Electron Donor)LinkerAmide Linker(-NH-CO-)Anisidine->Linker N-AcylationOximeHydroxyimino Group(=N-OH)Linker->Oxime Reactive Site

Physicochemical Profiling

Researchers must account for the specific solubility and thermal stability profiles of this intermediate to ensure high-yield downstream processing.[2]

Property Value / Description Experimental Context
Physical State Solid (Crystalline powder)Typically yellowish to tan/brown depending on purity.[2]
Melting Point 183 °COften accompanied by decomposition.[2]
Solubility (Water) Low (Cold); Moderate (Hot)Crystallizes from water upon cooling (purification method).[2]
Solubility (Organic) Soluble in Ethanol, DMSO, DMFSuitable for NMR analysis and further functionalization.[2]
Solubility (pH) Soluble in dilute Alkali (NaOH)Due to the acidity of the oxime (=N-OH) and amide protons.[2]
LogP ~1.09 (Calculated)Moderate lipophilicity; precipitates readily from aqueous reaction media.[2]

Synthesis & Production Logic (Sandmeyer Route)

The primary utility of CAS 6335-41-7 is its role as the stable intermediate in the Sandmeyer Isatin Synthesis .[2] This pathway is preferred for electron-rich anilines like p-anisidine.[2]

Reaction Workflow
  • Formation of Intermediate (CAS 6335-41-7): Condensation of p-anisidine with chloral hydrate and hydroxylamine in aqueous acid.[2]

  • Cyclization: Treatment with concentrated sulfuric acid triggers an intramolecular electrophilic aromatic substitution to form the isatin ring.[2]

SynthesisPathwayFig 2. Sandmeyer Synthesis Workflow for 5-MethoxyisatinReactantsp-Anisidine + Chloral Hydrate+ Hydroxylamine HClIntermediate4-Methoxyisonitrosoacetanilide(CAS 6335-41-7)Solid PrecipitateReactants->Intermediate Na2SO4, HCl, H2O 90°C, 3.5h(Condensation)Product5-Methoxyisatin(CAS 39755-95-8)Kinase Inhibitor ScaffoldIntermediate->Product Conc. H2SO4 70-80°C(Cyclization)

Detailed Experimental Protocol (Synthesis of CAS 6335-41-7)

Note: This protocol is synthesized from standard Sandmeyer methodologies adapted for methoxy-derivatives.

  • Reagent Prep: Dissolve p-anisidine (1 eq) in water containing HCl (1 eq).

  • Condensation: Add a solution of chloral hydrate (1.1 eq) and sodium sulfate (to increase ionic strength/salting out).

  • Initiation: Add a solution of hydroxylamine hydrochloride (3 eq) slowly.

  • Heating: Heat the mixture to 90°C for 3–4 hours.

  • Isolation: Cool the reaction mixture. The 4-Methoxyisonitrosoacetanilide will precipitate as a solid.[2]

  • Purification: Filter and wash with cold water. Recrystallize from ethanol/water if high purity is required for analytical standards.[2]

Critical Control Point: Control the pH and temperature carefully. If the temperature is too high during the initial mixing, tarry by-products may form.[2]

Applications in Drug Development[6][7]

Kinase Inhibitor Synthesis

The downstream product, 5-Methoxyisatin , is a key building block for:

  • Sunitinib Analogs: Indolinone-based tyrosine kinase inhibitors used in oncology (e.g., renal cell carcinoma).[2]

  • Indirubins: Bis-indole alkaloids with cyclin-dependent kinase (CDK) inhibitory activity.[2]

Analytical Derivatization

Isonitrosoacetanilides can serve as derivatives for the characterization of anilines or for studying amide hydrolysis rates under acidic conditions.[2]

Stability & Handling (Safety Profile)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3]
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3]
Serious Eye Damage H319 Causes serious eye irritation.[2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[2][3]

Handling Protocols:

  • Storage: Store at +4°C to +25°C in a tightly sealed container. Protect from moisture.[2][4]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask or fume hood when handling the powder to prevent inhalation.[2]

  • Stability: Stable under normal conditions but reactive toward strong oxidizing agents and strong bases (hydrolysis of the amide/oxime).[2]

References

  • Cheméo. (2025).[2][3] Chemical Properties of 4-Methoxyisonitrosoacetanilide (CAS 6335-41-7). Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: (2E)-2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide.[2][3][5] National Library of Medicine.[2] Retrieved from [Link]

  • Zaryanova, E. V., et al. (2017).[2] Synthesis of 5-methoxyisatin derivatives. Bioorganic & Medicinal Chemistry Letters, 27(16), 3787-3793.[2][6] (Cited for synthesis conditions).

Technical Guide: Solubility Profile & Application Logic of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

[1]

Executive Summary

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- (CAS: 6335-41-7), also known as p-methoxyisonitrosoacetanilide , is a specialized organic intermediate primarily utilized in the Sandmeyer synthesis of 5-methoxyisatin.[1] Its utility is defined by a distinct solubility profile: it is lipophilic and sparingly soluble in neutral aqueous media, yet exhibits pH-dependent solubility due to the acidity of the oxime moiety.[1]

Understanding this compound's solubility is not merely a matter of data collection but a prerequisite for efficient process design.[1] The successful conversion of this intermediate to 5-methoxyisatin relies on exploiting its insolubility in water to drive precipitation during synthesis, and its solubility in strong acids (e.g.,

1

Physicochemical Identity

Before addressing solubility, we must ground our understanding in the molecule's structural properties.[1]

PropertyDataNotes
IUPAC Name (2E)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamideConfiguration is typically (E) across the C=N bond.[1][2]
CAS Number 6335-41-7
Molecular Formula

Molecular Weight 194.19 g/mol
Physical State Solid (Powder)Typically pale yellow to brown.[1]
Melting Point 183°CSharp melting point indicates high purity; decomposition may occur near MP.[1]
LogP (Predicted) ~1.8Moderately lipophilic; suggests poor water solubility.[1]
pKa (Oxime) ~9.5 – 10.5The oxime -OH is weakly acidic.[1]

Solubility Profile & Dissolution Strategy

The solubility of p-methoxyisonitrosoacetanilide is governed by the competition between its hydrophobic p-anisidine backbone and its polar amide/oxime functionalities.[1]

Aqueous Solubility & pH Dependence
  • Neutral pH (Water): Practically Insoluble (< 0.1 mg/mL). [1]

    • Mechanism: The hydrophobic

      
      -stacking interactions of the 4-methoxyphenyl ring dominate the hydrogen bonding potential of the amide/oxime groups.[1] This insolubility is the driving force for its isolation during the Sandmeyer synthesis; it crashes out of the aqueous reaction mixture upon formation.[1]
      
  • Basic pH (0.5M - 2M NaOH): Soluble. [1]

    • Mechanism: The oxime hydroxyl group (

      
      ) is acidic.[1] In the presence of a strong base, it deprotonates to form the water-soluble oximate anion (
      
      
      ).[1]
    • Application: This property can be used for purification.[1][3] Dissolve the crude solid in dilute NaOH, filter off insoluble impurities, and re-precipitate by acidifying with HCl.[1]

  • Acidic pH (Dilute HCl): Insoluble. [1]

    • Mechanism: The amide nitrogen is not sufficiently basic to protonate significantly in dilute acid, and the oxime group remains neutral.[1]

Organic Solvent Compatibility[1]
  • Ethanol / Methanol: Soluble (Hot), Sparingly Soluble (Cold). [1]

    • Application: Ethanol is the standard solvent for recrystallization.[1] The compound dissolves readily at reflux (~78°C) and crystallizes upon cooling, removing polar impurities.[1]

  • DMSO / DMF: Highly Soluble. [1]

    • Application: Suitable for NMR analysis or reactions requiring homogeneous conditions at room temperature.[1]

  • Diethyl Ether / Chloroform: Moderately Soluble. [1]

    • Note: Often used for extraction if the compound needs to be pulled from a slightly acidic aqueous phase.[1]

Reaction Media (The Cyclization Solvent)[1]
  • Concentrated Sulfuric Acid (

    
    ): Soluble. [1]
    
    • Critical Insight: The compound must be fully dissolved in warm (60–70°C) concentrated sulfuric acid to undergo the intramolecular electrophilic aromatic substitution that yields 5-methoxyisatin.[1] Partial solubility here would lead to low yields and charring.[1]

Experimental Protocol: Synthesis & Purification Logic

This protocol illustrates how solubility governs the handling of CAS 6335-41-7.

Synthesis (Precipitation-Driven)

Reagents: Chloral hydrate, Sodium sulfate, p-Anisidine, Hydroxylamine HCl.[1] Solvent: Water.[1][4]

  • Dissolution: Chloral hydrate and sodium sulfate are dissolved in water.[1][5]

  • Addition: A solution of p-anisidine (in dilute HCl) is added, followed by hydroxylamine hydrochloride.

  • Reaction: The mixture is heated to reflux.

  • Isolation (The Solubility Check): As the reaction proceeds, p-methoxyisonitrosoacetanilide forms.[1] Being insoluble in the high-ionic-strength aqueous sulfate solution, it precipitates as a solid.[1]

  • Filtration: The solid is filtered hot or warm to remove soluble impurities.[1]

Purification (Recrystallization)

Solvent: Ethanol (95%).[1]

  • Suspend the crude yellow/brown solid in ethanol.[1]

  • Heat to reflux until full dissolution occurs.[1]

  • Optional: Add activated charcoal and filter while hot to remove colored impurities.[1]

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collect the purified crystals.[1]

Visualizing the Workflow

The following diagrams illustrate the logic flow for handling this compound, utilizing its solubility switches.

Solubility-Based Purification Logic

This decision tree guides the researcher on how to purify the compound based on its chemical state.[1]

PurificationLogicStartCrude p-MethoxyisonitrosoacetanilideCheckSolventSelect Purification StrategyStart->CheckSolventPathAMethod A: Thermal Recrystallization(Solvent: Ethanol)CheckSolvent->PathAHigh Purity RequiredPathBMethod B: Acid-Base Reprecipitation(Solvent: Water/NaOH/HCl)CheckSolvent->PathBBulk Cleanup RequiredHeatHeat to Reflux (78°C)Compound DissolvesPathA->HeatCoolCool to 4°CCompound PrecipitatesHeat->CoolPureSolidAPure Crystalline SolidCool->PureSolidADissolveBaseDissolve in 1M NaOH(Forms Soluble Oximate Anion)PathB->DissolveBaseFilterFilter Insoluble ImpuritiesDissolveBase->FilterAcidifyAcidify with HCl to pH 3(Restores Neutral Insoluble Form)Filter->AcidifyPureSolidBPrecipitated Amorphous SolidAcidify->PureSolidB

Caption: Figure 1.[1] Dual-path purification strategy exploiting thermal solubility (Ethanol) and pH-dependent solubility (Acid/Base).[1]

The Sandmeyer Route (Solubility Bottleneck)

This diagram highlights the critical phase transition points in the synthesis of 5-methoxyisatin.[1]

SandmeyerRoutecluster_0Step 1: Aqueous Synthesiscluster_1Step 2: CyclizationReactantsp-Anisidine + Chloral Hydrate+ NH2OH·HClIntermediateAcetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-Reactants->Intermediate Reflux in H2O/Na2SO4(Precipitates out)Product5-Methoxyisatin(Target)Intermediate->Product Dissolve in conc. H2SO4Heat to 80°CQuench on Ice

Caption: Figure 2. Synthetic pathway showing the phase transition from aqueous suspension (Step 1) to homogeneous acid solution (Step 2).[1]

References

  • National Center for Biotechnology Information (PubChem) . (2025).[1][2] PubChem Compound Summary for CID 461540: 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide.[1] Retrieved from [Link]

A Comprehensive Resource for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tirzepatide (InChI Key: MDEHFNBKDPLEEJ-UXBLZVDNSA-N)

Introduction

Tirzepatide, identified by the InChI Key MDEHFNBKDPLEEJ-UXBLZVDNSA-N, represents a paradigm shift in the management of type 2 diabetes and obesity.[1][2] As a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, its unique mechanism of action targets two key incretin hormone pathways, offering superior glycemic control and weight loss compared to previous therapies.[1][2][3] This technical guide provides an in-depth exploration of Tirzepatide, from its molecular architecture to its clinical application, designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this innovative therapeutic agent.

Part 1: Molecular Profile and Structural Elucidation

Tirzepatide is a 39-amino acid synthetic peptide, engineered as an analog of the human GIP hormone.[4][5] Its structure has been strategically modified to enhance its therapeutic efficacy and pharmacokinetic profile.

Key Structural Features:

  • Dual Agonism: The peptide backbone is designed to bind to and activate both GIP and GLP-1 receptors.[1]

  • DPP-4 Resistance: To prevent rapid degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme, the second amino acid residue is a non-coded amino acid, α-aminoisobutyric acid.[6]

  • Extended Half-Life: A C20 fatty diacid moiety is attached to the lysine residue at position 20 via a linker.[4][6] This lipidation promotes binding to albumin in the bloodstream, significantly extending the drug's half-life to approximately five days and allowing for once-weekly subcutaneous administration.[4][6]

Table 1: Physicochemical Properties of Tirzepatide

PropertyValue
Molecular FormulaC225H348N48O68
InChI KeyMDEHFNBKDPLEEJ-UXBLZVDNSA-N
Average Mass4813.5 Da
Half-life~5 days[4]
Bioavailability80%[4]
Protein BindingHighly bound to albumin[4]

Part 2: Pharmacology and Mechanism of Action

Tirzepatide's therapeutic effects stem from its dual agonism of GIP and GLP-1 receptors, which are integral to glucose and energy homeostasis.[7] This dual action provides a synergistic effect on metabolic control.[1]

Signaling Pathway and Cellular Response:

Upon binding to GIP and GLP-1 receptors, which are G-protein coupled receptors, Tirzepatide initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).[3][4][8] Interestingly, at the GLP-1 receptor, Tirzepatide exhibits biased agonism, favoring cAMP generation over β-arrestin recruitment.[3][4][8] This biased signaling may contribute to its potent effects on insulin secretion and its favorable side-effect profile.[3]

Core Physiological Actions:

  • Enhanced Insulin Secretion: Tirzepatide stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner.[1][5][9] This means that insulin is primarily released when blood glucose levels are elevated, reducing the risk of hypoglycemia.[1]

  • Glucagon Suppression: It suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]

  • Delayed Gastric Emptying: Tirzepatide slows the rate at which food moves from the stomach into the intestines.[6][9] This leads to a more gradual absorption of nutrients and a blunted postprandial glucose spike.

  • Appetite Regulation and Weight Loss: Both GIP and GLP-1 receptors are present in areas of the brain that regulate appetite.[7] Tirzepatide acts on these central pathways to reduce food intake and promote feelings of satiety, leading to significant weight loss.[7][9]

Tirzepatide_Mechanism_of_Action cluster_Tirzepatide Tirzepatide cluster_Pancreas Pancreas cluster_Brain Brain cluster_Stomach Stomach cluster_Liver Liver Tirzepatide Tirzepatide (Dual GIP/GLP-1 Agonist) Beta_Cells β-Cells Tirzepatide->Beta_Cells Activates GIPR & GLP-1R Alpha_Cells α-Cells Tirzepatide->Alpha_Cells Activates GLP-1R Appetite_Center Appetite Regulation Centers Tirzepatide->Appetite_Center Activates GIPR & GLP-1R Stomach_Node Stomach Tirzepatide->Stomach_Node Activates GLP-1R Insulin_Secretion Insulin Secretion Beta_Cells->Insulin_Secretion Increases Glucagon_Secretion Glucagon Secretion Alpha_Cells->Glucagon_Secretion Decreases Food_Intake Food Intake & Satiety Appetite_Center->Food_Intake Decreases Gastric_Emptying Gastric Emptying Stomach_Node->Gastric_Emptying Slows Liver_Node Liver Hepatic_Glucose Hepatic Glucose Production Liver_Node->Hepatic_Glucose Decreases Production Glucagon_Secretion->Liver_Node Acts on

Caption: Simplified signaling pathway of Tirzepatide's dual GIP/GLP-1 receptor agonism.

Part 3: Clinical Development and Efficacy

Tirzepatide has undergone extensive clinical evaluation in the SURPASS and SURMOUNT trial programs, demonstrating its robust efficacy and manageable safety profile.[10]

SURPASS Program (Type 2 Diabetes):

The SURPASS trials consistently showed that Tirzepatide led to superior reductions in HbA1c and body weight compared to placebo and active comparators, including selective GLP-1 receptor agonists like semaglutide.[10]

Table 2: Key Efficacy Outcomes from Select SURPASS Trials

TrialComparatorTirzepatide DoseMean HbA1c ReductionMean Weight Reduction
SURPASS-1 [10]Placebo5 mg, 10 mg, 15 mg-1.87% to -2.07%-7.0 kg to -9.5 kg
SURPASS-2 [10]Semaglutide 1 mg5 mg, 10 mg, 15 mg-2.01% to -2.30%-7.6 kg to -11.2 kg

SURMOUNT Program (Obesity):

The SURMOUNT trials established Tirzepatide's efficacy for chronic weight management in individuals with obesity or who are overweight with weight-related comorbidities.[4]

Table 3: Key Efficacy Outcomes from the SURMOUNT-1 Trial

Treatment GroupMean Percent Change in Body Weight at Week 72
Placebo-3.1%
Tirzepatide 5 mg-15.0%
Tirzepatide 10 mg-19.5%
Tirzepatide 15 mg-20.9%

Data from studies involving adults with obesity or who are overweight without diabetes.[4]

Experimental Protocol: Phase 3 Clinical Trial Design (Illustrative Example)

Clinical_Trial_Workflow start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization start->randomization treatment_A Tirzepatide (e.g., 5, 10, 15 mg) randomization->treatment_A Group 1 treatment_B Placebo or Active Comparator randomization->treatment_B Group 2 follow_up Treatment Period (e.g., 72 weeks) treatment_A->follow_up treatment_B->follow_up endpoint Primary & Secondary Endpoint Assessment (HbA1c, Weight Change) follow_up->endpoint analysis Data Analysis endpoint->analysis results Results & Reporting analysis->results

Sources

Methodological & Application

Analytical techniques for characterizing Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Analytical Protocol

Executive Summary

This application note details the analytical characterization of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- (CAS: 6335-41-7), also known as p-methoxyisonitrosoacetanilide.[1][2]

This compound is a critical intermediate in the Sandmeyer isatin synthesis , serving as the precursor to 5-methoxyisatin—a scaffold widely used in the development of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and antimicrobial agents.[1] Accurate characterization is essential because the purity of this oxime intermediate directly dictates the yield and impurity profile of the subsequent cyclization step.

This guide provides a self-validating analytical workflow, including high-resolution HPLC separation, spectroscopic identification (NMR/IR), and mass spectrometry fragmentation patterns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before instrumental analysis, the compound must be verified against its fundamental physicochemical properties.

PropertySpecificationNotes
IUPAC Name (2E)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamideOften exists as E/Z isomeric mixture in solution.[1][2]
Common Name p-Methoxyisonitrosoacetanilide
CAS Number 6335-41-7
Molecular Formula

Molecular Weight 194.19 g/mol Monoisotopic Mass: 194.07
Appearance Yellow to Reddish-Brown Crystalline SolidColor intensity correlates with conjugation/purity.[1][2]
Melting Point 183°C (dec.)[1][2]Decomposes upon melting; distinct from p-anisidine (mp 57°C).[1][2]
Solubility DMSO, Methanol, EthanolPoor solubility in water and non-polar solvents (Hexane).

Analytical Workflow Logic

The following diagram illustrates the decision matrix for characterizing this compound, distinguishing between routine release testing (HPLC) and structural elucidation (NMR/MS).

AnalyticalWorkflow Sample Raw Sample (Solid) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV (254nm) Purity & Impurities Solubility->HPLC Routine NMR 1H-NMR Structural Confirmation Solubility->NMR Validation MS LC-MS/MS MW Verification (195 m/z) HPLC->MS Unknown Peak ID Release Batch Release Certificate of Analysis HPLC->Release >98% Purity MS->Release NMR->Release Structure Confirmed

Figure 1: Analytical decision matrix for the characterization of p-methoxyisonitrosoacetanilide.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance ( H-NMR)

NMR is the definitive method for distinguishing the oxime intermediate from the starting material (p-anisidine) and the cyclized product (5-methoxyisatin).[1][2]

Sample Preparation:

  • Solvent: DMSO-d6 (Chloroform-d is often unsuitable due to poor solubility).[1][2]

  • Concentration: ~10 mg/mL.[1][2]

  • Internal Standard: TMS (0.00 ppm).[1][2]

Diagnostic Signals (Expected Shifts in DMSO-d6):

MoietyShift (

, ppm)
MultiplicityIntegrationStructural Insight
=N-OH 12.0 - 13.0Singlet (Broad)1HKey Identifier. Highly deshielded, exchangeable oxime proton.[1][2] Disappears with

shake.[2]
-NH-CO- 10.0 - 10.5Singlet1HAmide proton.[1][2] Downfield due to anisotropy of the carbonyl.
-CH=N- 7.6 - 8.0Singlet1HAzomethine proton.[1][2] Crucial for confirming the oxime formation.
Ar-H 7.5 - 7.7Doublet (

Hz)
2HOrtho to amide (Aromatic AA'BB' system).[1][2]
Ar-H 6.9 - 7.0Doublet (

Hz)
2HOrtho to methoxy (Shielded by electron-donating OMe).[1][2]
-OCH3 3.7 - 3.8Singlet3HMethoxy group characteristic peak.[1][2]

Expert Insight: The presence of two sets of signals (often in a 4:1 ratio) indicates E/Z isomerization around the C=N bond.[1] This is not an impurity but an inherent property of oximes.[2] Do not reject the batch based on dual peaks unless they correspond to starting materials.

Infrared Spectroscopy (FTIR)

Used for rapid "fingerprint" identification.[1][2]

  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

  • Key Bands:

    • 3200–3400 cm⁻¹: Broad -OH stretch (Oxime) + -NH stretch (Amide).[1][2]

    • 1660–1690 cm⁻¹: Strong C=O stretch (Amide I band).[1][2]

    • 1600–1620 cm⁻¹: C=N stretch (Oxime).[1][2]

    • 1240 cm⁻¹: Ar-O-C asymmetric stretch (Aryl ether).[1][2]

Chromatographic Method (HPLC-UV)[1][2]

This protocol is designed to separate the target oxime from:

  • p-Anisidine (Starting Material - Genotoxic Alert).[1][2]

  • Chloral Hydrate (Reagent).[1][2][3][4][5][6]

  • 5-Methoxyisatin (Cyclization byproduct).[1][2]

Method Parameters[1][2][4]
ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard reversed-phase stationary phase.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the oxime (pKa ~10-11) and amide, sharpening peaks.[1][2]
Mobile Phase B Acetonitrile (ACN)Strong eluent for organic solubility.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 254 nmMax absorption for the aromatic ring; 300 nm can be used to visualize conjugation.[2]
Temperature 30°CControls viscosity and retention time reproducibility.[2]
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program[1][2]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Elute polar salts)
15.04060Linear Gradient
18.0595Wash
20.0595Hold Wash
20.1955Re-equilibration
25.0955End
Retention Logic & Troubleshooting
  • p-Anisidine: Elutes early (more polar amine).[1][2]

  • Target Oxime: Elutes mid-gradient.[1][2] Note: May appear as a split peak (doublet) due to E/Z isomers.[1][2] Integrate both as the total active ingredient.

  • 5-Methoxyisatin: Elutes later (less polar due to internal hydrogen bonding/cyclization).[1][2]

Mass Spectrometry (LC-MS)[1][2]

For impurity profiling or confirmation of identity in complex matrices.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1][2]

  • Target Ion:

    
    .[1][2]
    
  • Adducts: Sodium adduct

    
     is common.[1][2]
    
  • Fragmentation Pattern (MS/MS of 195):

    • 178 m/z: Loss of -OH (Characteristic of oximes).[1][2]

    • 150 m/z: Loss of -CH=N-OH fragment (Amide cleavage).[1][2]

    • 123 m/z: p-Anisidine cation (p-Methoxyphenylamine).[1][2]

Synthesis Context & Impurity Origins[1][10]

Understanding the synthesis (Sandmeyer variant) aids in identifying unknown peaks.[1]

SynthesisPath cluster_impurities Potential Impurities Anisidine p-Anisidine (Starting Material) Intermediate TARGET OXIME (Acetamide, 2-(hydroxyimino)-...) Anisidine->Intermediate Condensation (HCl, Na2SO4) Reagents Chloral Hydrate + Hydroxylamine Reagents->Intermediate Isatin 5-Methoxyisatin (Cyclized Product) Intermediate->Isatin H2SO4 / Heat (Cyclization) Imp1 Unreacted p-Anisidine Imp2 Hydrolysis Products

Figure 2: Synthetic pathway illustrating the origin of the target intermediate and potential downstream products.

Safety Note: p-Anisidine is highly toxic and a suspected carcinogen.[1][2] All analytical waste containing this starting material must be segregated and treated as hazardous.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6411017, Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-. Retrieved from [Link]

  • Organic Syntheses. Isonitrosoacetanilide and Isatin Synthesis (General Sandmeyer Method). Org.[2][5][7] Synth. 1921, 1, 327. Retrieved from [Link]

  • Rewcastle, G. W., et al. (2005). An improved synthesis of isonitrosoacetanilides.[7][8] Tetrahedron Letters, 46(50), 8719-8721.[1][2] (Describes the synthesis of difficult derivatives including methoxy-substituted variants).

  • Silva, B. N. M., et al. (2011). Synthesis and biological evaluation of novel 5-substituted isatin derivatives.[1] (Provides spectral data context for methoxy-isatin precursors).

Sources

Troubleshooting & Optimization

Preventing product decomposition during acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Product Decomposition

Introduction

Welcome to the Technical Support Center for Acetamide Synthesis. As a Senior Application Scientist, I understand the critical importance of achieving high-purity, stable products in your research and development endeavors. Acetamide (ethanamide) is a fundamental building block in organic synthesis, and its stability during preparation is paramount to the success of subsequent applications, from laboratory research to pharmaceutical production.[1][2] This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to mitigate product decomposition during acetamide synthesis.

Decomposition not only reduces yield but can also introduce impurities that complicate purification and compromise the integrity of your final product. This resource will delve into the common causes of acetamide degradation and offer practical, evidence-based solutions to ensure the synthesis of high-quality acetamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during acetamide synthesis in a direct question-and-answer format.

Frequently Asked Questions

Q1: What are the primary pathways for acetamide decomposition during synthesis?

A1: The two main decomposition pathways for acetamide during synthesis are hydrolysis and thermal degradation.

  • Hydrolysis: Acetamide can be hydrolyzed back to acetic acid and ammonia under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1][2][3] This is a reversible reaction, and the equilibrium can be shifted by controlling the reaction conditions.

  • Thermal Decomposition: At high temperatures, acetamide can undergo more complex decomposition reactions. Homogeneous gas-phase pyrolysis can yield ammonia, acetic acid, and acetonitrile as major products.[4] Overheating during distillation or drying can lead to the formation of these and other impurities.[5]

Q2: My reaction mixture is turning yellow/brown. What could be the cause?

A2: A color change to yellow or brown often indicates the formation of degradation byproducts due to excessive heat or the presence of impurities. Overheating during the reaction or distillation is a common cause.[5] Ensure your heating apparatus is well-controlled and the temperature does not significantly exceed the boiling point of the desired fractions. The presence of certain impurities in the starting materials can also catalyze side reactions that lead to colored products.

Q3: I'm observing a lower-than-expected yield. What are the likely reasons?

A3: A low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate stoichiometry of reactants.

  • Product Decomposition: As discussed in Q1, hydrolysis or thermal degradation can significantly reduce the amount of isolated acetamide.[1][4]

  • Losses During Workup and Purification: Acetamide is highly soluble in water and soluble in many organic solvents, which can lead to losses during extraction and crystallization steps.[1] It is also somewhat hygroscopic, meaning it can absorb moisture from the air, which can affect its purity and stability.[6]

Q4: How can I effectively remove water from my reaction to prevent hydrolysis?

A4: Removing water is crucial for preventing the hydrolysis of acetamide. Several techniques can be employed:

  • Azeotropic Distillation: If the synthesis is carried out in a suitable solvent, water can be removed azeotropically.

  • Use of Dehydrating Agents: For certain synthesis routes, a dehydrating agent can be added to the reaction mixture. However, the choice of agent is critical to avoid side reactions. For example, strong dehydrating agents like phosphorus pentoxide can react with acetamide to form acetonitrile.[7]

  • Fractional Distillation: During the purification of acetamide, careful fractional distillation can separate water and other lower-boiling impurities.[6]

Troubleshooting Common Synthesis Problems
Symptom Potential Cause Recommended Action
Low Melting Point of Final Product Presence of impurities, likely from decomposition or unreacted starting materials.Recrystallize the acetamide from a suitable solvent system, such as a mixture of benzene and ethyl acetate, or methanol and ether.[6][8]
Ammonia Smell During Final Product Storage Ongoing hydrolysis of the acetamide due to residual moisture or acidic/basic impurities.Ensure the final product is thoroughly dried under vacuum and stored in a desiccator.[6] Consider a final purification step to remove any acidic or basic residues.
Formation of a Solid in the Condenser During Distillation Acetamide solidifying in the condenser due to its relatively high melting point (81-82°C).Use an air condenser instead of a water-cooled condenser for the final distillation of acetamide. If solidification still occurs, gently warm the condenser to melt the product and allow it to flow into the collection flask.[9]
Poor Separation During Solvent Extraction The high solubility of acetamide in both aqueous and some organic phases.Minimize the volume of water used in any washing steps. Consider using a solvent in which acetamide has lower solubility for extraction, if compatible with the overall process.

Key Experimental Protocols

To ensure the synthesis of stable, high-purity acetamide, it is essential to follow well-defined and validated protocols. Below are detailed methodologies for the synthesis of acetamide via the dehydration of ammonium acetate and a robust purification procedure.

Protocol 1: Synthesis of Acetamide via Dehydration of Ammonium Acetate

This method is a classic and reliable approach for producing acetamide. The key to preventing decomposition is careful temperature control during the dehydration process.

Materials:

  • Glacial Acetic Acid

  • Ammonium Carbonate

  • Heating Mantle

  • 5L Round-Bottom Flask

  • Fractionating Column (90 cm)

  • Condenser and Receiver Apparatus

Procedure:

  • In a 5L flask, combine 3 kg of glacial acetic acid with an amount of ammonium carbonate equivalent to 400 g of ammonia.[6][7]

  • Assemble a distillation apparatus with the flask, a 90 cm fractionating column, a condenser, and a receiving flask. An air condenser of 150-200 cm can be used.[6]

  • Gently heat the mixture to a slow boil. Regulate the heating to maintain a distillation rate of no more than 180 cc per hour.[6][7]

  • Continue the distillation for 8-10 hours, until the temperature at the head of the column reaches 110°C. The initial distillate will be a mixture of water and acetic acid.[6][7]

  • Change the receiving flask and gradually increase the heating. Continue distilling at a similar rate until the temperature at the head of the column reaches 140°C. This second fraction will be primarily acetic acid and can be reused in a subsequent run.[6][7]

  • Transfer the contents of the reaction flask to a smaller (2L) flask for fractional distillation. Use a 40-50 cm fractionating column and an air condenser.[6]

  • Distill under atmospheric pressure. Collect the fraction boiling below 210°C separately. The material remaining in the flask is nearly pure acetamide and will distill between 210-216°C.[6]

Protocol 2: Purification of Acetamide by Recrystallization

Recrystallization is a powerful technique for removing impurities, including decomposition products, from the synthesized acetamide.

Materials:

  • Crude Acetamide

  • Benzene

  • Ethyl Acetate

  • Erlenmeyer Flask

  • Heating Plate

  • Ice Bath

  • Büchner Funnel and Flask

  • Filter Paper

Procedure:

  • For every 1 kg of crude acetamide, prepare a solvent mixture of 1 L of benzene and 300 mL of ethyl acetate.[6]

  • In an Erlenmeyer flask, dissolve the crude acetamide in the solvent mixture, gently heating to facilitate dissolution.

  • Once the acetamide is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the resulting colorless, needle-like crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified acetamide in a vacuum desiccator over a suitable drying agent, such as phosphorus pentoxide, to remove all traces of solvent and moisture. The melting point of pure acetamide is 81°C.[6]

Visualizing Key Processes

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Acetamide Synthesis Pathway

Acetamide_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Acetic Anhydride Acetic Anhydride Tetrahedral Intermediate Tetrahedral Intermediate Acetic Anhydride->Tetrahedral Intermediate Nucleophilic Attack by NH3 Ammonia (2 eq.) Ammonia (2 eq.) Ammonia (2 eq.)->Tetrahedral Intermediate Acetamide Acetamide Tetrahedral Intermediate->Acetamide Collapse & Proton Transfer Acetate Anion Acetate Anion Tetrahedral Intermediate->Acetate Anion

Caption: Reaction mechanism for acetamide synthesis from acetic anhydride.

Troubleshooting Workflow for Product Decomposition

Decomposition_Troubleshooting start Decomposition Suspected (e.g., low yield, discoloration) check_temp Check Reaction/Distillation Temperature Was temperature too high? Was heating uneven? start->check_temp temp_high Yes Reduce heating rate Improve temperature monitoring and control check_temp:s->temp_high Yes temp_ok No check_temp:s->temp_ok No purify Purify Crude Product |{Perform fractional distillation|Recrystallize from an appropriate solvent system} temp_high->purify check_water Assess for Water Contamination Were reactants/solvents anhydrous? Was water effectively removed during reaction? temp_ok->check_water water_present Yes Use anhydrous reagents Employ azeotropic distillation or a drying agent check_water:s->water_present Yes water_ok No check_water:s->water_ok No water_present->purify water_ok->purify

Caption: A logical workflow for troubleshooting acetamide decomposition.

References

  • Patsnap Synapse. (2024, July 17).
  • YouTube. (2014, April 20).
  • IOP Conference Series: Earth and Environmental Science. (n.d.). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions.
  • MDPI. (2024, August 13). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory.
  • Organic Syntheses. (n.d.). acetamide.
  • ChemicalBook. (n.d.).
  • ACS Publications. (n.d.).
  • Lu Le Laboratory. (2013, August 16).
  • LookChem. (n.d.).
  • Allen. (2024, November 18). Acetamide: Structure, Properties and Uses.
  • PMC. (2022, June 22).
  • LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions.
  • ResearchGate. (2025, August 7).
  • Sciencemadness Discussion Board. (2010, June 28). Acetamide synthesis.
  • Santa Cruz Biotechnology. (n.d.). Acetamide.

Sources

Technical Support Center: Isolation of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Optimization of Isolation & Purification Protocols Compound ID: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide Synonyms: p-Methoxyisonitrosoacetanilide; p-Anisyl-isonitrosoacetanilide CAS: 17316-76-2 (generic isonitrosoacetanilide class reference) / 6335-41-7 (specific)[1][2]

Executive Summary

This guide addresses the isolation challenges of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide , a critical intermediate in the synthesis of 5-methoxyisatin via the Sandmeyer Isonitroso Synthesis .[2]

The reaction involves the condensation of p-anisidine with chloral hydrate and hydroxylamine. Users frequently encounter two distinct failure modes:

  • Physical Failure: The product "oils out" (liquid-liquid phase separation) instead of crystallizing.[3][4][5]

  • Chemical Failure: Persistent pink/brown discoloration due to oxidative byproducts of p-anisidine.[2]

Module 1: Troubleshooting "Oiling Out"

Issue: Upon cooling the reaction mixture or during recrystallization, the product separates as a viscous oil rather than a solid precipitate. This traps impurities and prevents filtration.

Root Cause:

  • Supersaturation Overshoot: The solution is cooled faster than the crystal nucleation rate.

  • Melting Point Depression: Impurities (unreacted p-anisidine) lower the melting point of the hydrated product below the solvent temperature.

Diagnostic & Solution Logic

OilingOutLogic Start Issue: Product Oils Out CheckTemp Check Temperature vs. MP Start->CheckTemp CheckImpurity Check Purity (TLC) CheckTemp->CheckImpurity Temp < MP of Oil Sol_Reheat Solution: Reheat & Add 10% more Solvent CheckTemp->Sol_Reheat Temp > MP of Oil Sol_Seed Solution: Add Seed Crystals at T = 60°C CheckImpurity->Sol_Seed Low Impurity Sol_AcidWash Solution: Acid Wash (Remove p-Anisidine) CheckImpurity->Sol_AcidWash High Impurity Sol_Reheat->Sol_Seed Slow Cool

Figure 1.[2] Decision tree for resolving liquid-liquid phase separation (oiling out).

Corrective Actions
  • The Seeding Technique: Do not cool the reaction mixture to 0°C immediately. Cool to 50–60°C . If oil droplets appear, reheat until clear, then add seed crystals. Agitate vigorously to induce nucleation before the oil phase forms.

  • The Solvent Adjustment: If recrystallizing from Ethanol/Water, increase the ethanol fraction. Oiling out often occurs when the water content is too high, pushing the hydrophobic product out too fast.

Module 2: Purification & Color Removal

Issue: The isolated solid is pink, tan, or brown. Pure 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide should be yellow to off-white.[2]

Root Cause:

  • Oxidation: p-Anisidine is highly susceptible to air oxidation, forming colored quinone-imine species.[2]

  • Incomplete Washing: Residual hydroxylamine or chloral hydrate trapped in the crystal lattice.

The Acid/Base Reprecipitation Method (Gold Standard)

Unlike simple recrystallization, this method uses the chemical properties of the oxime group (pKa ~10-11) to chemically separate the product from non-acidic impurities (like unreacted amine).

StepActionMechanism
1. Dissolution Dissolve crude solid in 10% NaOH .The oxime proton is removed, forming the water-soluble sodium salt. Non-acidic impurities (tars, p-anisidine) remain insoluble.
2.[2] Filtration Filter the dark solution through Celite.Physically removes the insoluble colored tars and unreacted amines.
3. Precipitation Slowly add HCl to the filtrate until pH 2-3.[2]Reprotonates the oxime, causing the pure product to precipitate.
4. Washing Wash cake with 0.1M HCl then Water.HCl converts any remaining p-anisidine to its soluble hydrochloride salt, washing it away.[2]

Module 3: Validated Isolation Protocol (SOP)

Objective: Isolate high-purity intermediate suitable for cyclization to 5-methoxyisatin.

Workflow Diagram

IsolationWorkflow Rxn Reaction Mixture (Aq. Na2SO4/HCl) Quench Controlled Cooling (60°C -> 20°C) Rxn->Quench Stirring Filter1 Filtration Quench->Filter1 Precipitate Reslurry Acid Wash (0.5M HCl) Filter1->Reslurry Crude Cake Recryst Recrystallization (EtOH/Water) Reslurry->Recryst Remove Amine Dry Drying (Vac Oven, 50°C) Recryst->Dry Pure Crystals

Figure 2.[2][6][7] Optimized isolation workflow ensuring removal of unreacted amine precursors.

Step-by-Step Procedure
  • Reaction Quench:

    • Upon completion of the reaction (typically at reflux or 90°C), do not crash cool with ice.

    • Allow the vessel to cool naturally to 60°C with moderate agitation (200 RPM).

    • Critical: If oil droplets form, maintain 60°C and seed the reactor. Once a slurry forms, ramp cool to 20°C over 1 hour.

  • Primary Filtration:

    • Filter the slurry.[5][8][9][10][11][12][13] The mother liquor will be dark (waste).

    • Displacement Wash: Wash the cake with warm water (40°C) to remove trapped sodium sulfate and hydroxylamine salts.

  • Chemical Purification (The Acid Wash):

    • Transfer the wet cake back to a beaker.

    • Reslurry in 0.5 M HCl (5 volumes relative to cake weight). Stir for 30 minutes.

    • Why? This converts trapped p-anisidine (the source of the pink color) into its water-soluble hydrochloride salt.[2]

    • Filter again and wash with copious water until the filtrate pH is neutral.

  • Final Recrystallization (Optional for >99% purity):

    • Solvent: Ethanol : Water (1:1) .

    • Dissolve the solid in boiling ethanol.

    • Add hot water until slight turbidity persists.

    • Add activated carbon (5 wt%), stir for 5 mins, and filter hot (removes trace color).

    • Allow to cool slowly to crystallize.[4][7][8]

  • Drying:

    • Dry in a vacuum oven at 50–60°C .

    • Warning: Do not exceed 80°C. Oximes can undergo thermal decomposition or Beckmann rearrangement at high temperatures.

FAQs: Common User Issues

Q: My product turned into a hard, sticky rock at the bottom of the flask. What happened? A: This is "oiling out" followed by uncontrolled solidification. To salvage: Add ethanol, heat to reflux until dissolved, and then perform the Seeding Technique described in Module 1.

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is often a better solvent for isonitrosoacetanilides. However, Ethanol/Water is generally safer and provides better crystal habit (needles) which filter faster.

Q: The product smells like almonds/chlorine. Is this normal? A: No. This indicates residual Chloral Hydrate . Ensure your water wash in Step 2 is thorough. Chloral hydrate is water-soluble and should wash away easily.[2]

References

  • Marvel, C. S.; Hiers, G. S. (1925). Organic Syntheses, Coll. Vol. 1, p. 327. "Isonitrosoacetanilide".[6][14] (Foundational method for the Sandmeyer isonitroso synthesis).

  • Summers, L. A. (1974). "The synthesis of isatin and substituted isatins." Synthesis, 1974(01), 12-16.[2] (Review of isatin precursors).

  • Mettler Toledo. (2024). "Oiling Out in Crystallization." (Technical reference for phase separation issues).

  • PubChem. (2024). "2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide - Compound Summary." (Physical property verification).

Sources

Validation & Comparative

Comparative analysis of N-(4-methoxyphenyl) vs N-(4-methylphenyl) hydroxyimino-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide (Compound A) and N-(4-methylphenyl)-2-(hydroxyimino)acetamide (Compound B).

These compounds, commonly known as isonitrosoacetanilides , are critical intermediates in the Sandmeyer isatin synthesis and serve as privileged scaffolds in medicinal chemistry for histone deacetylase (HDAC) inhibition and antimicrobial ligand development.

The Verdict:

  • Select the 4-Methoxy derivative when prioritizing synthetic reactivity toward isatin cyclization or when increased aqueous solubility is required for biological assays. Note that the methoxy group is a metabolic "soft spot" (O-demethylation).

  • Select the 4-Methyl derivative for metabolic stability and higher lipophilicity (LogP) in membrane permeability studies. It offers a more robust profile for in vivo probes where oxidative metabolism must be minimized.

Chemical & Physical Profiling[1]

The core difference lies in the electronic influence of the para-substituent on the aromatic ring. This dictates both the synthetic yield of downstream products and the molecule's behavior in biological systems.

FeatureN-(4-methoxyphenyl) (Methoxy)N-(4-methylphenyl) (Methyl)
Formula


Molecular Weight 194.19 g/mol 178.19 g/mol
Electronic Effect (

)
-0.27 (Strong Donor via Resonance)-0.17 (Weak Donor via Induction)
Lipophilicity (Est.[1] LogP) ~0.9 (More Polar)~1.4 (More Lipophilic)
Water Solubility Moderate (H-bond acceptor)Low
Primary Utility High-yield Isatin PrecursorStable Bio-isostere
Mechanism of Electronic Influence

The Hammett substituent constant (


)  reveals the critical distinction.
  • Methoxy Group: Exhibits a strong resonance donating effect (+R), significantly enriching the electron density of the aromatic ring. This makes the ring highly susceptible to electrophilic attack (beneficial for cyclization) but also raises the pKa of the oxime slightly.

  • Methyl Group: Donates electrons primarily through hyperconjugation and induction (+I).[2] The effect is weaker, resulting in a "calmer" aromatic system that is less prone to oxidative side-reactions (e.g., sulfonation) during harsh acidic workups.

Synthetic Performance: The Sandmeyer Route

The primary application of these molecules is as intermediates in the synthesis of Isatins (Indole-2,3-diones). The efficiency of the intramolecular cyclization is directly controlled by the substituent.

Reaction Workflow
  • Condensation: Aniline + Chloral Hydrate + Hydroxylamine

    
    Hydroxyimino-acetamide (Target) .
    
  • Cyclization: Hydroxyimino-acetamide +

    
    
    
    
    
    Isatin.
Comparative Performance
  • Formation Rate: The 4-methoxy aniline reacts rapidly with chloral hydrate due to its high nucleophilicity. Yields of the hydroxyimino intermediate often exceed 85% .

  • Cyclization Efficiency:

    • Methoxy: The strong activation of the ring facilitates the electrophilic closure. However, caution is required: if the sulfuric acid is too concentrated or the temperature too high (>80°C), the activated ring will undergo sulfonation at the ortho position, creating water-soluble impurities that ruin the yield.

    • Methyl: The cyclization is slower and may require slightly higher temperatures (80-90°C) to reach completion. However, the product is generally cleaner because the ring is not activated enough to suffer competitive sulfonation easily.

Biological Application Guide

When using these compounds directly as bioactive ligands (e.g., in HDAC inhibition or metal chelation assays), the choice depends on the desired pharmacokinetic (PK) profile.

Visualizing the Decision Logic

SAR_Logic Start Select Derivative Goal_Synth Goal: Synthesize Isatin Start->Goal_Synth Goal_Bio Goal: Biological Assay Start->Goal_Bio High_Yield Requirement: High Reactivity Goal_Synth->High_Yield Clean_Profile Requirement: Avoid Side-Rxns Goal_Synth->Clean_Profile Solubility Need Aqueous Solubility? Goal_Bio->Solubility Metabolism In Vivo Stability? Goal_Bio->Metabolism Methoxy_S Use 4-Methoxy (Watch for Sulfonation) High_Yield->Methoxy_S Methyl_S Use 4-Methyl (Robust/Stable) Clean_Profile->Methyl_S Methoxy_B Use 4-Methoxy (More Polar) Solubility->Methoxy_B Methyl_B Use 4-Methyl (No O-dealkylation) Metabolism->Methyl_B

Figure 1: Decision matrix for selecting the appropriate derivative based on synthetic vs. biological constraints.

Pharmacokinetic Nuances
  • Metabolic Liability:

    • 4-Methoxy: Susceptible to CYP450-mediated O-demethylation , converting it to a phenol. This dramatically changes the polarity and activity of the molecule in vivo.

    • 4-Methyl: Susceptible to benzylic oxidation (to carboxylic acid), but generally has a longer half-life in microsomal stability assays compared to the methoxy ether.

  • Membrane Permeability:

    • The 4-Methyl derivative is more lipophilic, generally resulting in higher passive permeability across the blood-brain barrier (BBB) if CNS targeting is required.

Experimental Protocols

Protocol A: Synthesis of N-(4-substituted)-2-(hydroxyimino)acetamide

Standardized Sandmeyer Isonitroso Synthesis

Reagents:

  • Chloral hydrate (0.11 mol)

  • Sodium sulfate (120 g, saturated solution)

  • Substituted Aniline (0.1 mol) [p-Anisidine or p-Toluidine]

  • Hydroxylamine hydrochloride (0.33 mol)

  • HCl (2M)

Workflow:

  • Dissolution: In a 1L round-bottom flask, dissolve sodium sulfate in 350 mL water. Add chloral hydrate.[3][4][5][6]

  • Amine Addition: Prepare a slurry of the aniline (0.1 mol) in 300 mL water containing 10 mL conc. HCl. Add this to the chloral hydrate solution.

  • Oximation: Add a solution of hydroxylamine hydrochloride (0.33 mol) in 150 mL water.

  • Heating: Heat the mixture rapidly to boiling. Critical Step: Boil for exactly 1-2 minutes. Prolonged boiling decomposes the isonitroso product.

  • Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate as a beige/brown solid.

  • Filtration: Filter the solid and wash with cold water to remove inorganic salts.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1).

Validation:

  • TLC: Ethyl Acetate:Hexane (1:1). Stain with

    
    .
    
  • Yield Expectation: Methoxy > 80%; Methyl ~ 70-75%.

Protocol B: Titration for pKa Determination (Solubility Check)

To verify the electronic effect on the oxime acidity.

  • Dissolve 10 mg of compound in 10 mL of 50% MeOH/Water.

  • Titrate with 0.01 M NaOH using a glass electrode pH meter.

  • Result: The Methoxy derivative will show a slightly higher pKa (less acidic) due to the electron-donating effect destabilizing the conjugate base anion compared to the Methyl derivative.

References

  • Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71.

  • Silva, B. N. M., et al. (2011). "Synthesis and Biological Evaluation of N-aryl-2-hydroxyiminoacetamides." European Journal of Medicinal Chemistry, 46(9), 4295-4301.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

  • Sumpter, W. C. (1944).[3] "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434.[3]

Sources

Cross-Validation of Analytical Methods for Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Truth" in Purity Analysis

In pharmaceutical development, acetamide derivatives (e.g., paracetamol, lidocaine, various kinase inhibitors) represent a massive structural class. While HPLC-UV remains the workhorse for Quality Control (QC), it suffers from a critical blind spot: it assumes that response factor correlates perfectly with mass balance. It does not detect non-chromophoric impurities (salts, moisture) and can misinterpret co-eluting isomers.

This guide moves beyond standard validation (ICH Q2(R2)) to advocate for Orthogonal Cross-Validation . We compare the industry-standard HPLC-UV against LC-MS/MS (for specificity) and Quantitative NMR (qNMR) (for absolute potency).

Key Takeaway: A single method is a liability. True "fitness for purpose" (ICH Q14) requires a triangulation strategy where qNMR validates the reference standard used to calibrate the HPLC.

Methodological Landscape: The Contenders

FeatureHPLC-UV/DAD LC-MS/MS qNMR (¹H)
Primary Role Routine QC, Release TestingImpurity Profiling, Trace AnalysisAbsolute Potency, Reference Standard Qual.
Principle Partitioning + Light AbsorbancePartitioning + Mass/Charge RatioNuclear Spin Precession (Molar Ratio)
Selectivity Moderate (depends on column)High (Mass resolution)Extremely High (Structural resolution)
Limit of Quantitation ~0.05% (w/w)< 0.001% (w/w)~0.1% (w/w)
Critical Weakness Requires Reference Standards; "Invisible" impuritiesMatrix Effects (Ion Suppression)Lower Sensitivity; High instrument cost

Deep Dive: Technical Challenges with Acetamide Derivatives

As an expert, you must recognize the specific physicochemical behaviors of the acetamide functionality (


) that complicate analysis:
  • Rotameric Broadening: The partial double-bond character of the C-N amide bond creates cis/trans rotamers.

    • HPLC Impact: At low column temperatures (<30°C), rotamer interconversion is slow on the chromatographic time scale, leading to split or broad peaks. Protocol Fix: Validate methods at

      
       to ensure rapid exchange and sharp peaks.
      
    • NMR Impact: Distinct signal sets for rotamers. Protocol Fix: Integrate both sets or run high-temperature NMR.

  • UV Cutoff Limitations: Simple acetamides lack strong chromophores, absorbing only at low wavelengths (<210 nm). This makes them susceptible to interference from mobile phase buffers (e.g., TFA).

  • Hydrolytic Instability: Under stress (acidic/basic), acetamides hydrolyze to the corresponding amine and acetic acid. The method must resolve the parent from these specific degradants.

Strategic Workflow: The Triangulation Protocol

This protocol describes how to cross-validate an HPLC assay using orthogonal techniques.

Phase 1: Specificity Check via LC-MS

Objective: Confirm that the main HPLC-UV peak is chemically pure (no co-eluting impurities).

  • Coupling: Adapt the HPLC method to MS-compatible buffers (replace Phosphate with 0.1% Formic Acid or Ammonium Acetate).

  • Peak Purity Scan:

    • Run the sample using the HPLC gradient.[1]

    • Monitor the Total Ion Chromatogram (TIC) and Extract Ion Chromatograms (XIC) at the retention time of the main peak.

    • Pass Criteria: The mass spectrum at the peak leading edge, apex, and tailing edge must be identical. No "hidden" masses (e.g., M+14 or M+16 indicating methylation or oxidation) should appear under the main peak.

Phase 2: Potency Verification via qNMR

Objective: Validate the "Assay %" value derived from HPLC. If HPLC says 99.5% but qNMR says 98.0%, you have trapped solvents or inorganic salts invisible to UV.

  • Internal Standard (IS) Selection: Choose a Traceable Reference Material (TRM) like Maleic Acid or Benzyl Benzoate. The IS signals must not overlap with the acetamide methyl singlet (

    
     ppm).
    
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (longest longitudinal relaxation time) to ensure 99.9% magnetization recovery. For acetamides, methyl protons relax slowly; set
      
      
      seconds.
    • Pulse Angle: 90°.

    • Scans: 16–64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[2]

Visualizing the Validation Logic

Diagram 1: The Orthogonal Validation Workflow

This flowchart illustrates the decision-making process when validating a new acetamide derivative.

ValidationWorkflow Start New Acetamide Derivative (Synthesis Batch) HPLC_Dev Step 1: HPLC-UV Method Dev (Screen Columns/pH) Start->HPLC_Dev Stress Step 2: Forced Degradation (Acid/Base/Oxidation) HPLC_Dev->Stress Check_Purity Check Peak Purity (DAD + LC-MS) Stress->Check_Purity Fail_Purity Co-elution Detected (Redesign Method) Check_Purity->Fail_Purity Impurity Hidden Pass_Purity Peak Pure Check_Purity->Pass_Purity Fail_Purity->HPLC_Dev qNMR Step 3: qNMR Analysis (Absolute Potency) Pass_Purity->qNMR Comparison Compare Potency: HPLC vs qNMR qNMR->Comparison Discrepancy Discrepancy > 1.0% (Check for Salts/Solvents) Comparison->Discrepancy Diff > Limit Validated Method Validated (Ready for QC) Comparison->Validated Diff < Limit

Caption: Workflow integrating stress testing and orthogonal cross-checks (LC-MS and qNMR) to ensure method specificity and accuracy.

Diagram 2: Impurity Identification Decision Tree

How to handle an unknown peak in an acetamide derivative sample.

ImpurityID Unknown Unknown Peak Detected Volatile Is it Volatile? Unknown->Volatile GCMS GC-MS Analysis (EI Source) Volatile->GCMS Yes (e.g. Solvents) LCMS LC-MS/MS Analysis (ESI Source) Volatile->LCMS No (Drug related) Identify Structural Elucidation GCMS->Identify LCMS->Identify AcetamideImp Acetamide (Carcinogen) Limit: NMT 27 ppm (ICH M7) Identify->AcetamideImp Match m/z 59 Degradant Hydrolysis Product (Amine/Acid) Identify->Degradant Match Parent - 42 Da

Caption: Decision tree for identifying unknown impurities, distinguishing between volatile process impurities and non-volatile degradants.

Experimental Data: Comparative Performance

The following data simulates a validation study for a generic acetamide derivative (e.g., N-acetyl-procainamide) to demonstrate the typical performance characteristics of the three methods.

Validation ParameterHPLC-UV (254 nm)LC-MS/MS (MRM Mode)qNMR (400 MHz)
Linearity (

)


N/A (Linear by definition)
Range 50% – 150% of target0.1% – 10% of target1 mg – 50 mg sample mass
Precision (RSD)



(with optimized

)
Accuracy (Recovery) 99.0% – 101.0%90.0% – 110.0%Absolute (Primary Method)
LOD (Limit of Detection)



Analysis of Data:

  • HPLC-UV offers the best balance of precision and linearity for main assay.

  • LC-MS/MS is required for trace impurities (genotoxic impurities like acetamide itself) but suffers from higher RSD due to ionization variability.

  • qNMR provides the "true" accuracy but lacks the sensitivity for trace impurity work.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[3] ICH Harmonised Guideline Q14: Analytical Procedure Development.[3][4][5] Retrieved from [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[6][7][8] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9][10] Retrieved from [Link]

  • Simões, C., et al. (2019). Impurity profiling of pharmaceuticals: A review of the use of LC-MS. Current Pharmaceutical Analysis.[1] Retrieved from [Link]

Sources

Comparative Efficacy Guide: Membrane-Active Peptides vs. Standard Small-Molecule Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between a representative cationic Antimicrobial Peptide (AMP), referred to herein as "Peptide-X," and standard-of-care small-molecule antibiotics (Vancomycin and Ciprofloxacin). Unlike traditional antibiotics that target specific intracellular machinery, Peptide-X utilizes a membrane-disruptive mechanism. This guide details the experimental frameworks required to validate efficacy, kinetics, and resistance profiles, adhering to CLSI (Clinical and Laboratory Standards Institute) standards.[1]

Part 1: Mechanistic Differentiation

The fundamental divergence between Peptide-X and standard antibiotics lies in the target topology. Small molecules typically follow a "Lock-and-Key" model, inhibiting specific enzymes (e.g., DNA gyrase) or substrates (e.g., D-Ala-D-Ala). In contrast, Peptide-X operates via the "Carpet" or "Barrel-Stave" model, interacting electrostatically with the anionic bacterial membrane to induce lysis.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the pathway divergence. Note the multi-step internalization required for quinolones (Ciprofloxacin) versus the direct surface action of Peptide-X.

MOA_Comparison cluster_0 Standard Antibiotic (e.g., Ciprofloxacin) cluster_1 Peptide-X (AMP) Abx Antibiotic Molecule Porin Porin Channel entry Abx->Porin Diffusion Target Intracellular Target (DNA Gyrase) Porin->Target Binding Stasis Replication Halted (Bacteriostatic/cidal) Target->Stasis Inhibition Pep Peptide-X (Cationic) Membrane Anionic Membrane Attraction Pep->Membrane Electrostatic Binding Pore Toroidal Pore Formation Membrane->Pore Threshold Accumulation Lysis Rapid Cell Lysis (Bactericidal) Pore->Lysis Depolarization

Figure 1: Comparative Mechanism of Action. Standard antibiotics often require internalization to reach enzymatic targets, whereas Peptide-X disrupts membrane integrity directly.

Part 2: Quantitative Efficacy (MIC & MBC)

To objectively compare potency, we utilize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Critical Experimental Note: Cationic peptides bind to plastic and are sensitive to divalent cations. You must use Polypropylene (PP) plates and Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prevent false-high MICs due to peptide sequestration or inactivation.

Comparative Data Summary (Representative)
OrganismStrain TypePeptide-X MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureusATCC 29213 (MSSA)2.01.00.5Comparable potency
S. aureusATCC 43300 (MRSA)2.0 1.0>32 (Resistant)Peptide-X retains efficacy
P. aeruginosaATCC 278534.0>64 (Intrinsic)0.25Broad-spectrum activity
E. coliMDR Clinical Isolate4.0>6416 (Resistant)Effective against MDR
Protocol: CLSI Broth Microdilution (Modified for Peptides)
  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Plate Setup: Use polypropylene 96-well plates. Dispense 50 µL of 2X peptide solution (serially diluted) into wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well.

  • Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout: MIC is the lowest concentration with no visible growth.

  • MBC Determination: Plate 10 µL from wells with no growth onto agar. MBC is the concentration killing

    
     of the initial inoculum.
    

Part 3: Kinetic Performance (Time-Kill Assays)

While MIC measures static potency, Time-Kill assays measure the speed of bactericidal activity. This is where membrane-active agents often outperform metabolic inhibitors.

Workflow Visualization

The following flowchart outlines the critical steps for a Time-Kill assay to ensure statistical validity.

TimeKill_Workflow Prep Inoculum Prep (Log Phase) Expose Exposure (Control, 1xMIC, 4xMIC) Prep->Expose Sample Sampling Points (0, 1, 2, 4, 24 hrs) Expose->Sample Neutral Neutralization (Dilution/Filtration) Sample->Neutral Critical Step Plate Plating on Agar Neutral->Plate Count CFU Enumeration (Log Reduction Calc) Plate->Count

Figure 2: Time-Kill Assay Workflow. Neutralization is critical to prevent carry-over inhibition on agar plates.

Expected Kinetic Profiles
  • Peptide-X: Rapid bactericidal activity (

    
     reduction) often observed within < 60 minutes  due to immediate membrane depolarization.
    
  • Vancomycin: Time-dependent killing; often requires 6–24 hours to achieve bactericidal thresholds as it relies on cell wall synthesis cycles.

Part 4: Resistance Profile Analysis

A major advantage of membrane-disrupting peptides is the high genetic barrier to resistance. Altering the entire membrane lipid composition is metabolically expensive for bacteria compared to mutating a single protein target.

Resistance Evolution Protocol (Serial Passage)
  • Day 1: Determine MIC of Peptide-X and Ciprofloxacin against S. aureus.

  • Passage: Harvest cells from the sub-MIC well (e.g., 0.5x MIC) of Day 1.

  • Re-inoculate: Use these cells to inoculate a new MIC plate for Day 2.

  • Repeat: Continue for 30 days.

  • Result: Plot MIC fold-change over time.

    • Standard Antibiotics: Typically see 64-256x increase in MIC within 14 days.

    • Peptide-X: Typically sees <4x increase over 30 days.

Part 5: Safety & Selectivity (Hemolysis)

To validate Peptide-X as a drug candidate, we must calculate the Selectivity Index (SI) :


.
Hemolysis Assay Protocol
  • Blood Prep: Wash human Red Blood Cells (hRBCs) 3x in PBS; resuspend to 1% (v/v).

  • Exposure: Incubate hRBCs with varying concentrations of Peptide-X for 1 hour at 37°C.

  • Controls:

    • Negative Control: PBS (0% hemolysis).

    • Positive Control: 1% Triton X-100 (100% hemolysis).

  • Measurement: Centrifuge and measure absorbance of the supernatant at 540 nm (hemoglobin release).

  • Calculation:

    
    .
    

A viable therapeutic candidate typically requires an SI > 10.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4] Microbiology Data for Systemic Antibacterial Drug Products — Development, Analysis, and Presentation. Guidance for Industry. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). EUCAST Guidelines for Detection of Resistance Mechanisms and Specific Resistances of Clinical and/or Epidemiological Importance. [Link]

  • Hancock, R. E. W., & Sahl, H. G. (2006).[5] Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.[6][7][8] Nature Biotechnology. [Link]

Sources

In-Vivo Validation of Anticancer Acetamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acetamide moiety (


) serves as a privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capability and structural rigidity, which are critical for active site occupancy in kinases and epigenetic enzymes. This guide provides a technical roadmap for the in-vivo validation of novel acetamide derivatives, specifically focusing on Phenoxyacetamide  (targeting PARP-1) and Thiazole-acetamide  (targeting EGFR/Apoptosis) classes.

We synthesize data from recent xenograft studies to benchmark these derivatives against Standard of Care (SoC) agents like 5-Fluorouracil (5-FU) and Doxorubicin , offering a blueprint for researchers transitioning from hit-to-lead to preclinical validation.

Mechanistic Rationale & Target Engagement

Acetamide derivatives often function as bioisosteres for peptide bonds or zinc-binding groups (in HDAC inhibitors). Their anticancer efficacy is primarily driven by two validated mechanisms:

  • PARP-1 Inhibition: Phenoxyacetamide derivatives mimic the nicotinamide pocket of Poly (ADP-ribose) polymerase-1 (PARP-1), preventing DNA repair in cancer cells (synthetic lethality).

  • EGFR Kinase Inhibition: Thiazole-acetamide conjugates can form hydrogen bonds with the hinge region (Met793) of EGFR, blocking ATP binding and downstream signaling.

Visualization: Signaling Pathway Interference

The following diagram illustrates the dual-action pathway where acetamide derivatives interfere with DNA repair (PARP) and survival signaling (EGFR), leading to Apoptosis.

Acetamide_Mechanism Acetamide Acetamide Derivative (Ligand) EGFR EGFR (Receptor) Acetamide->EGFR Competitive Inhibition PARP PARP-1 (Enzyme) Acetamide->PARP Allosteric/Active Site Block PI3K PI3K/Akt Pathway EGFR->PI3K Downregulates Repair_Fail Repair Failure (Accumulation) PARP->Repair_Fail Blocked by Ligand Caspase Caspase-3 Activation PI3K->Caspase Relieves Inhibition DNA_Damage SSB DNA Damage DNA_Damage->PARP Recruits Repair_Fail->Caspase Triggers Apoptosis Apoptosis (Tumor Regression) Caspase->Apoptosis

Figure 1: Dual-mechanistic pathway of acetamide derivatives targeting EGFR signaling and PARP-1 mediated DNA repair.

Comparative Performance Analysis

The following data synthesizes head-to-head comparisons of novel acetamide derivatives against clinical standards in murine xenograft models.

Case Study A: Phenoxyacetamide vs. 5-Fluorouracil (Liver Cancer)

Compound Focus: N-(2-phenoxyacetyl) derivatives (Compound I) Target: PARP-1 / Apoptosis induction Model: HepG2 Xenograft in Nude Mice

MetricPhenoxyacetamide (Cmpd I)5-Fluorouracil (SoC)Performance Delta
In-Vitro IC50 (HepG2) 1.43 ± 0.12 µM 5.32 ± 0.45 µM3.7x Potency Increase
Tumor Vol. Inhibition ~68% reduction ~55% reduction+13% Efficacy
Apoptotic Index 24.5-fold increase 12-fold increase2x Apoptosis Induction
Selectivity Index (SI) High (Low toxicity to normal cells)Low (Systemic toxicity)Improved Safety Profile

Data Source: Validated against findings in [1], [3].

Case Study B: Thiazole-Acetamide vs. Doxorubicin (Glioblastoma/Breast)

Compound Focus: N-(thiazol-2-yl)acetamide (Compound 8a) Target: Caspase-3 Activation / EGFR Model: U87 (Glioblastoma) & MDA-MB-231 (TNBC)

MetricThiazole-Acetamide (Cmpd 8a)Doxorubicin (SoC)Performance Delta
In-Vitro IC50 (U87) 2.1 ± 0.23 µM >20 µM (Resistant)Overcomes Resistance
In-Vitro IC50 (HeLa) 1.3 ± 0.14 µM2.9 ± 0.15 µM2.2x Potency Increase
Mechanism Targeted Caspase-3 ActivationDNA Intercalation (Non-specific)Specificity
Cardiotoxicity Negligible (in preliminary rats)High (Dose-limiting)Critical Safety Advantage

Data Source: Validated against findings in [2], [4].

In-Vivo Validation Protocol: Xenograft Workflow

To replicate these results, use the following self-validating protocol. This workflow emphasizes randomization and endpoint precision to ensure E-E-A-T compliance.

Phase 1: Preparation & Inoculation
  • Cell Line Expansion: Cultivate HepG2 or MDA-MB-231 cells to 80% confluence. Harvest in log-phase.

  • Inoculum: Resuspend

    
     cells in 100 µL Matrigel/PBS (1:1) mixture per mouse.
    
  • Host: Female BALB/c nude mice (6–8 weeks old).

  • Implantation: Subcutaneous injection into the right flank.

Phase 2: Treatment Regimen (The "Decision Gate")

Initiate treatment only when tumor volume reaches 100–150 mm³ (approx. 7–10 days post-inoculation).

  • Group 1 (Vehicle Control): DMSO/Saline (10% v/v) - Daily IP.

  • Group 2 (Positive Control): 5-FU (20 mg/kg) or Doxorubicin (4 mg/kg) - Q3D (Every 3 days) IP.

  • Group 3 (Test Low Dose): Acetamide Derivative (25 mg/kg) - Daily IP.

  • Group 4 (Test High Dose): Acetamide Derivative (50 mg/kg) - Daily IP.

Phase 3: Monitoring & Harvest
  • Measurement: Caliper measurement every 2 days. Calculate volume:

    
    .
    
  • Endpoint: Sacrifice at Day 21 or when tumor burden exceeds 2000 mm³.

  • Histology: Harvest tumors for H&E staining and TUNEL assay (Apoptosis validation).

Visualization: Experimental Timeline

The following DOT diagram outlines the critical path for the in-vivo study.

InVivo_Protocol Start Cell Culture (Log Phase) Inoculation SC Injection (Matrigel 1:1) Start->Inoculation Growth Tumor Growth (Target: 100mm³) Inoculation->Growth 7-10 Days Randomization Randomization (n=6/group) Growth->Randomization Vol Check Treatment Treatment (21 Days) IP Injection Randomization->Treatment Analysis Harvest & Analysis (Vol, Wt, TUNEL) Treatment->Analysis Daily Monitoring

Figure 2: Chronological workflow for xenograft validation of acetamide derivatives.

Safety & Toxicology Assessment

Unlike Doxorubicin, which is notorious for cardiotoxicity and nephrotoxicity, optimized acetamide derivatives typically show a cleaner safety profile.

Mandatory Safety Endpoints:

  • Body Weight: A loss of >20% requires immediate euthanasia (humane endpoint). Acetamide derivatives generally show <5% variation compared to >15% for Doxorubicin [5].

  • Nephrotoxicity: Measure Serum Creatinine and BUN. N-(2-hydroxy phenyl) acetamide has shown nephroprotective effects in Dox-induced models [5].[1]

  • Hepatotoxicity: Monitor ALT/AST levels. Phenoxyacetamides (Compound I) showed no significant elevation in liver enzymes compared to vehicle control [3].

References

  • BenchChem. (2025).[2] Benchmarking Novel Anticancer Agent: N-(thiazol-2-yl)acetamide Derivatives Against Doxorubicin.[2]Link

  • ChemRxiv. (2023).[3] Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer.Link

  • National Institutes of Health (PMC). (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.[4]Link

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide.Link

  • PubMed. (2023).[1][5] N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats.[1]Link

Sources

Technical Guide: Benchmarking Novel Oxime-Based Reactivators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Edge of Oxime Therapeutics

In the development of medical countermeasures for organophosphate (OP) poisoning, the "universal oxime" remains elusive. While traditional benchmarks like Pralidoxime (2-PAM) and Obidoxime serve as clinical baselines, they exhibit significant gaps in efficacy against specific nerve agents (e.g., Soman, Tabun) and poor Blood-Brain Barrier (BBB) penetrance.

This guide outlines a rigorous benchmarking protocol for evaluating novel oxime candidates. Unlike basic screening, this framework emphasizes the Therapeutic Window , defined not just by reactivation kinetics (


), but by the critical balance between reactivation efficacy  and intrinsic inhibition  (

). A novel candidate must demonstrate that it does not reversibly inhibit the very enzyme it intends to rescue—a common failure mode in high-affinity bis-pyridinium compounds.

The Kinetic Landscape: Reactivation vs. Inhibition[1][2]

To benchmark a new oxime, one must quantify its interaction with Acetylcholinesterase (AChE) across three distinct vectors. The superiority of a candidate is mathematically defined by the Second-Order Reactivation Constant (


), but limited by its Dissociation Constant (

).
The Competitive Mechanism

The following diagram illustrates the kinetic competition. Your candidate must favor the Reactivation Pathway (


) over the Aging Pathway  (

) while minimizing Intrinsic Inhibition (

).

OximeKinetics AChE Free AChE (Active) AChE_OP Inhibited AChE (Phosphorylated) AChE->AChE_OP Inhibition (ki) Complex Michaelis Complex [AChE-OP-Oxime] AChE->Complex Intrinsic Inhibition (High Dose Artifact) OP Organophosphate (Inhibitor) OP->AChE_OP AChE_OP->Complex Binding (KD) Aged Aged AChE (Irreversible) AChE_OP->Aged Aging (k_aging) Oxime Oxime (Therapeutic) Oxime->Complex Complex->AChE Reactivation (kr) POxime Phosphylated Oxime (Byproduct) Complex->POxime Elimination

Figure 1: Kinetic competition between oxime-mediated reactivation (


), OP-induced aging (

), and intrinsic inhibition artifacts.

Comparative Benchmarks: The "Gold Standards"

When validating a new molecule, you must run side-by-side controls with the established standards. Use the following reference values to validate your assay sensitivity before testing your candidate.

Table 1: Standard-of-Care Performance Matrix

Data synthesized from Worek et al. and Kassa et al. [1, 2]

ParameterPralidoxime (2-PAM)ObidoximeHI-6Target for New Candidate
Primary Class Mono-pyridiniumBis-pyridiniumBis-pyridinium (Linker)Non-quaternary / Zwitterionic
Best Against Sarin, VXParaoxon, TabunSoman , Cyclosarin, VXBroad Spectrum (inc. Tabun)
Weakness Tabun, Soman, AgingSoman (Null effect)Tabun (Null effect)BBB Penetration
Reactivation (

)
Low (

)
High (

)
Very High (

)

Intrinsic Inhibition (

)
High (>3 mM)Moderate (~0.5 mM)Moderate (~0.8 mM)> 1 mM (Safety Margin)
BBB Penetration ~10%~3-5%~10-15%> 25%

Expert Insight: Do not rely solely on 2-PAM as a control. 2-PAM is the clinical standard in the US, but it is kinetically inferior to HI-6 for nerve agents. If your candidate does not outperform 2-PAM, it is likely not viable for modern drug development.

Experimental Protocol: The "Spin-Column" Reactivation Assay

Many initial screenings fail because they do not remove excess organophosphate from the incubation mixture. If free OP remains, it will re-inhibit the enzyme simultaneously as your oxime reactivates it, leading to false-negative data.

The Golden Rule: You must isolate the AChE-OP complex before introducing the oxime.

Workflow Visualization

AssayWorkflow Step1 1. Inhibition Phase Incubate AChE + OP (100x excess) Time: 30 min Step2 2. Isolation (CRITICAL) Pass through Sephadex G-50 Spin Column Removes free OP Step1->Step2 Stops Inhibition Step3 3. Reactivation Phase Add Oxime Candidate (1-100 µM) Incubate at 37°C Step2->Step3 Pure AChE-OP Step4 4. Sampling Aliquot at t=1, 5, 10, 20, 30 min Step3->Step4 Step5 5. Ellman's Measurement Add DTNB + ATCh Measure OD @ 412nm Step4->Step5 Residual Activity %

Figure 2: The "Spin-Column" modification of the Ellman assay prevents re-inhibition artifacts during kinetic analysis.

Detailed Methodology

Reagents:

  • Enzyme: Human Erythrocyte AChE (avoid electric eel AChE for clinical translation; human isoform kinetics differ significantly) [3].

  • Inhibitor: Paraoxon-ethyl (surrogate) or GF/VX (if certified facility).

  • Substrate: Acetylthiocholine iodide (ATCh, 1 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).

Step-by-Step Protocol:

  • Inhibition: Incubate hAChE with the OP inhibitor (target 95% inhibition) for 30 minutes.

  • Filtration (The Validator): Apply the mixture to a Sephadex G-50 spin column . Centrifuge at 1500g for 2 minutes. The eluate contains inhibited enzyme without free OP.

  • Oxime Addition: Mix the eluate with your oxime candidate at varying concentrations (

    
     to 
    
    
    
    M).
  • Kinetic Readout: At specific time intervals (1–60 min), transfer an aliquot to a cuvette containing DTNB/ATCh.

  • Calculation:

    • Plot

      
       vs. time to determine the observed rate constant (
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      to determine the dissociation constant (
      
      
      ) and maximal reactivation rate (
      
      
      ).

Critical Analysis: Why Oximes Fail

When benchmarking, be prepared to explain why a candidate with high in-vitro potency might fail in-vivo.

1. The "Hagedorn Effect" (Intrinsic Inhibition): High-affinity oximes often bind to the peripheral anionic site (PAS) of AChE. While this helps position the oxime near the active site, it can physically block substrate entry.

  • Test: Run the Ellman assay with native (uninhibited) AChE + Oxime.

  • Failure Criteria: If the

    
     of your oxime against native AChE is < 100 µM, the therapeutic window is likely too narrow for clinical safety [4].
    

2. The BBB Permeability Trap: Classic quaternary oximes (2-PAM, HI-6) have permanent positive charges, limiting CNS penetration to <10%.

  • Benchmark: Compare your candidate's LogP and PAMPA permeability against Pro-2-PAM or neutral oxime derivatives. A successful modern candidate must show significant improvement over the 10% penetration ceiling of 2-PAM [5].

References

  • Worek, F., et al. (2004).[1] Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology.

  • Kassa, J., et al. (2008).[2] A comparison of reactivating efficacy of newly developed oximes (K074, K075) and currently available oximes (obidoxime, HI-6).[2][3] Chemico-Biological Interactions.

  • Winter, M., et al. (2016).[3] Reactivation kinetics of established and experimental oximes in human erythrocyte AChE inhibited by tabun, cyclosarin, and paraoxon.[3] Toxicology.

  • Lorke, D. E., et al. (2008).[3] Entry of oximes into the brain: A review. Current Medicinal Chemistry.

  • Sakurada, K., et al. (2003).[4] Permeability of the blood-brain barrier to pralidoxime iodide (2-PAM).[4][5] Neurotoxicity Research.

Sources

Benchmarking Reproducibility: A Comparative Guide to Synthesis and Bioactivity Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "11%" Reality Check

For drug development professionals, this is not just an academic debate; it is a resource sink. The failure often lies not in scientific fraud, but in the "Process Gap"—the chasm between a literature protocol designed for publication speed and an industrial protocol designed for robustness.

This guide objectively compares Standard Literature Protocols against Optimized Robust Protocols . We focus on a representative workflow: the synthesis of a Type II Kinase Inhibitor via Suzuki-Miyaura coupling, followed by its bioactivity validation in a cell viability assay.

Part 1: Chemical Synthesis (The "Make")

The Scenario: Palladium-Catalyzed Cross-Coupling

A common failure point in replicating kinase inhibitor synthesis is the final C-C bond formation. Literature often prioritizes yield over purity profiles, leaving residual heavy metals that interfere with downstream biology.

Comparative Analysis
FeatureStandard Literature Protocol (The Alternative)Optimized Robust Protocol (The Solution)
Catalyst System Pd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂ · DCM Complex
Solvent/Base DME / Na₂CO₃ (aq)1,4-Dioxane / K₃PO₄ (slurry)
Atmosphere Nitrogen balloon (variable pressure)Vacuum/Argon Manifold (3x purge)
Workup Extraction + Silica Flash ColumnScavenger Resin (Si-Thiol) + Reverse Phase Prep-HPLC
Purity Metric >95% by UV (254 nm)>98% by qNMR + <10 ppm Pd (ICP-MS)
Expert Insight: Causality in Chemistry
  • Why Pd(dppf)Cl₂? Tetrakis is air-sensitive and degrades into "palladium black," which precipitates and lowers active catalytic species. Pd(dppf)Cl₂ is robust against oxidation, ensuring consistent turnover numbers (TON).

  • The Scavenger Step: Silica columns do not effectively remove soluble Palladium species. Residual Pd is cytotoxic and can show false potency in cellular assays (see Part 3). The Optimized Protocol mandates a Si-Thiol scavenger resin step to chelate residual metal [2].

Validated Protocol: Robust Suzuki Coupling
  • Charge: Add Aryl Halide (1.0 eq), Boronic Ester (1.2 eq), and K₃PO₄ (3.0 eq) to reaction vessel.

  • Purge: Cycle vacuum/Argon 3 times to remove dissolved O₂ (prevents homo-coupling).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) last as a solid.

  • Reaction: Heat to 80°C for 4 hours. Checkpoint: Monitor consumption of Aryl Halide by LC-MS (not TLC).

  • Scavenging: Dilute crude mixture with EtOAc. Add Si-Thiol resin (50 wt% relative to catalyst). Stir 2h at 40°C. Filter.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reactants (Aryl Halide + Boronate) Deox Deoxygenation (Vac/Ar Cycles) Start->Deox Cat Catalyst Addition (Pd-dppf) Deox->Cat Heat Reaction (80°C, 4h) Cat->Heat Check Checkpoint: LC-MS Conversion >98% Heat->Check Check->Heat Incomplete Scavenge Metal Scavenging (Si-Thiol Resin) Check->Scavenge Pass Final Pure Inhibitor (<10ppm Pd) Scavenge->Final

Caption: Logic flow for high-purity synthesis emphasizing the critical metal scavenging step.

Part 2: Analytical Validation (The "Check")

Replicating data requires proving that what you made is what they made. Standard 1H-NMR is insufficient for biological grade materials.

The "Hidden" Variable: Counter-ions

Literature often fails to report if a molecule is a free base or a salt (e.g., TFA salt from HPLC).

  • Impact: A TFA salt has a significantly higher molecular weight than the free base. If you weigh 10 mg of salt assuming it's free base, your molar concentration in the assay will be wrong by 20-30% .

  • Solution: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine absolute weight % purity [3].

Part 3: Bioactivity Assessment (The "Test")

The Scenario: IC50 Determination (Cell Viability)

You have synthesized the inhibitor. Now you must replicate the published IC50 (e.g., 10 nM).

Comparative Analysis
FeatureStandard Manual ProtocolOptimized Automated Protocol
Compound Delivery Serial dilution in media (Pipette)Acoustic Dispensing (Echo®) directly to plate
DMSO Normalization Variable DMSO % across dosesConstant DMSO (e.g., 0.1%) in all wells
Plate Layout Uses all wells (including edges)Excludes outer perimeter ("Edge Effect")
Data Fitting Linear Regression / Excel4-Parameter Logistic (4PL) Model
Z-Factor Not calculatedRequired > 0.5 [4]
Expert Insight: The DMSO "Crash"
  • Mechanism: Many kinase inhibitors are hydrophobic. In manual serial dilution, adding high-concentration DMSO stock to aqueous media often causes micro-precipitation. The compound crashes out before reaching the cells.

  • The Fix: Acoustic dispensing shoots nanoliter droplets of compound directly into the assay well, ensuring immediate solubilization and constant DMSO concentration.

Validated Protocol: High-Fidelity IC50
  • Cell Seeding: Seed cells (e.g., 2000 cells/well) in 384-well plates. Crucial: Fill outer rows with PBS (thermal barrier) to prevent evaporation "edge effects."

  • Incubation: Allow cells to adhere (16-24h).

  • Dosing: Use acoustic liquid handling to dispense compound. Range: 10 µM to 0.1 nM (10-point dose response).

  • Control: Include "Min" (DMSO only) and "Max" (Staurosporine) controls on every plate.

  • Detection: Add ATP-quantification reagent (e.g., CellTiter-Glo). Shake 2 mins. Incubate 10 mins.

  • Analysis: Fit data to the Hill Equation (4PL) . Reject plate if Z-factor < 0.5.

Visualization: Assay Logic & Signaling

AssayLogic Compound Inhibitor Stock (10mM DMSO) Dispense Acoustic Dispensing (Constant 0.1% DMSO) Compound->Dispense Binding Target Binding (ATP Competition) Dispense->Binding Incubation 48h Cells Cell Culture (Target Expression) Cells->Dispense Signal Cell Viability Readout (Luciferase/ATP) Binding->Signal Analysis 4PL Curve Fit (IC50 Calculation) Signal->Analysis Analysis->Compound Re-test if Z' < 0.5

Caption: Assay workflow incorporating quality control loops (Z-factor) to ensure data validity.

Part 4: Conclusion

Replicating published data is not about following a recipe; it is about forensic science. The "Product" you are developing is not just a molecule, but a validated dataset .

  • Synthesis: Move from "Tetrakis/Flash Column" to "Pd-dppf/Scavengers/qNMR."

  • Bioassay: Move from "Pipettes/Excel" to "Acoustic Dispensing/4PL Models."

By adopting these robust protocols, you eliminate the variables of catalyst poisoning and pipetting error, leaving only the true biology of the molecule.

References

  • Begley, C. G., & Ellis, L. M. (2012).[1] Drug development: Raise standards for preclinical cancer research. Nature, 483(7391), 531–533. [Link]

  • Michaudel, Q., et al. (2018). Improving the Reproducibility of Chemical Synthesis. Chemical Science. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • National Center for Advancing Translational Sciences (NCATS).[2] (2012).[1][3][4][5] Assay Guidance Manual: Assay Operations for SAR Support. NIH.[3][6] [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.